(+-)-Tetramisole

Description

Properties

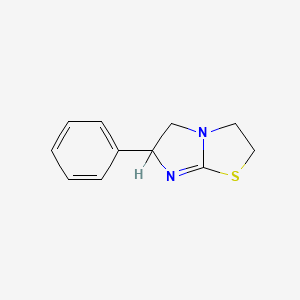

IUPAC Name |

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSDGLLUJUHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860143 | |

| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5036-02-2 | |

| Record name | (±)-Tetramisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5036-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramisole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramisole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M7RFE4NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(±)-Tetramisole hydrochloride discovery and history

An In-depth Technical Guide to the Discovery and History of (±)-Tetramisole Hydrochloride

Introduction

(±)-Tetramisole hydrochloride is a synthetic anthelmintic compound that has played a significant role in both veterinary and human medicine. First synthesized in the 1960s, its discovery marked a notable advancement in the treatment of parasitic nematode infections. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and key experimental findings related to (±)-Tetramisole hydrochloride, intended for researchers, scientists, and drug development professionals.

Discovery and History

The story of tetramisole begins in the early 1960s at Janssen Pharmaceutica in Belgium.[1][2][3] In 1966, a team of scientists led by Paul Janssen reported the discovery of a new potent, broad-spectrum anthelmintic agent, designated R 8299, which was the racemic mixture of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, later named tetramisole.[4]

Initially introduced as a veterinary anthelmintic in 1965, it was subsequently used in humans starting in 1966.[2][5] A pivotal development in the history of tetramisole was the resolution of its racemic mixture into its two optical isomers: the levorotatory (-) isomer, levamisole, and the dextrorotatory (+) isomer, dexamisole.[5] Researchers at American Cyanamid were successful in separating these isomers.[2] Subsequent studies revealed that the levorotatory isomer, levamisole, was responsible for the majority of the anthelmintic activity.[2][6] Levamisole was found to be several-fold more potent than the dextrorotatory isomer.[5] This led to the development and marketing of levamisole as a more potent and safer alternative to the racemic tetramisole, with a wider margin of safety and lower required dosages.[2][7]

While its primary use has been as an anthelmintic, tetramisole and its active isomer, levamisole, have also been investigated for their immunomodulatory properties, with research exploring their potential in stimulating the immune system.[8][9][10]

Chemical Synthesis

The synthesis of (±)-tetramisole hydrochloride has been approached through various routes since its discovery. A common and historically significant method starts from styrene oxide. The general process involves several key steps, although variations exist in the specific reagents and conditions used.

One of the early and widely referenced synthetic routes is described in patents, such as US Patent 3,855,234.[11][12] This process generally involves:

-

Reaction of styrene oxide with ethanolamine.

-

Chlorination of the resulting amino alcohol.

-

Cyclization with thiourea.

-

A secondary chlorination and hydrolysis to yield the tetramisole free base.

More recent patents have disclosed alternative and improved synthesis methods aiming for higher yields and more environmentally friendly processes.[11][13][14] For instance, one method involves the reaction of 1,2-dibromoethylbenzene with 2-aminothiazoline hydrochloride.[11][15]

Below is a generalized workflow for a common synthesis approach.

Mechanism of Action

The primary anthelmintic action of tetramisole is attributed to its agonistic activity on the nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes.[16][17] This leads to the following cascade of events:

-

Receptor Binding: Tetramisole binds to and activates the nAChRs on the parasite's muscle cells.

-

Depolarization: This activation causes a sustained influx of positive ions, leading to persistent depolarization of the muscle cell membrane.

-

Spastic Paralysis: The continuous muscle contraction results in a state of spastic paralysis in the worm.

-

Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[18]

In addition to its effect on nAChRs, tetramisole is also a known inhibitor of alkaline phosphatases.[6][17] This property is not directly related to its anthelmintic effect but has made it a useful tool in biochemical research.

The signaling pathway for the anthelmintic action of tetramisole is illustrated below.

Quantitative Data

A summary of the quantitative data related to (±)-tetramisole hydrochloride and its isomers is presented in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂S·HCl | [6][19] |

| Molecular Weight | 240.75 g/mol | [6][19] |

| Melting Point (HCl salt) | 264-265 °C | [6][16] |

| Melting Point (free base) | 87-89 °C | [16] |

| pKa | 8.0 | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility in Water | 50 mg/mL | [6] |

Table 2: Anthelmintic Dosages

| Species | Drug | Dosage | Reference |

| Livestock | Tetramisole HCl | 15 mg/kg | [19] |

| Cattle | Levamisole | 7.5 mg/kg | [7] |

| Swine | Levamisole | 7.5 mg/kg | [7] |

| Humans | Levamisole | 2.5 mg/kg (single dose) | [20] |

Table 3: Efficacy Against Ascaris

| Drug Concentration | Effect | Time to Effect | Reference |

| 100 µg/mL | Paralysis of live Ascaris | 3 minutes | [21][22] |

| 10 µg/mL | Sustained contraction of isolated Ascaris muscle | - | [21][22] |

Key Experiments and Methodologies

A foundational study on the mechanism of tetramisole's action was conducted by Aceves, Erlij, and Martínez-Marañón, who investigated its effects on the somatic muscle of Ascaris lumbricoides.[22][23]

Experiment: Effect of Tetramisole on Ascaris Somatic Muscle

Objective: To determine the physiological effects of tetramisole on the muscle function of Ascaris.

Methodology:

-

Preparation of Muscle Tissue: Specimens of Ascaris lumbricoides were obtained from pigs. A segment of the worm was cut open, and the gut was removed. The muscle preparation was then suspended vertically in a temperature-controlled bath (38°C) containing a physiological solution.[23]

-

Mechanical Recording: One end of the muscle was fixed, and the other was attached to a mechanoelectrical transducer connected to a polygraph to record muscle contractions.[23]

-

Electrical Recording: To measure membrane potential, microelectrodes filled with 3 M KCl were inserted into the muscle cells. The electrical signals were amplified and displayed on an oscilloscope.[23]

-

Drug Application: Tetramisole was added to the bath at various concentrations (e.g., 10 µg/mL and 100 µg/mL) to observe its effects on muscle contraction and membrane potential.[21][22][23]

Key Findings:

-

Tetramisole at 100 µg/mL paralyzed live Ascaris within 3 minutes.[21][22]

-

A concentration of 10 µg/mL caused a sustained contraction of the isolated muscle.[21][22]

-

Tetramisole significantly reduced the resting membrane potential of the muscle cells from approximately 34 mV to 10 mV, indicating a strong depolarizing effect.[21][22]

The workflow for this type of experiment is outlined below.

References

- 1. Levamisole, the story and the lessons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levamisole as an Experimental Immunomodulating Agent | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 3. trex.bio [trex.bio]

- 4. Tetramisole (R 8299), a new, potent broad spectrum anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fengmuchem.com [fengmuchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. L-tetramisole. Enhancement of human lymphocyte response to antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112358490A - Preparation method of tetramisole hydrochloride - Google Patents [patents.google.com]

- 12. CN111377949B - Preparation method of tetramisole free base - Google Patents [patents.google.com]

- 13. CN111138457A - Synthesis method of tetramisole hydrochloride - Google Patents [patents.google.com]

- 14. CN103242347B - Preparation method of tetramisole hydrochloride - Google Patents [patents.google.com]

- 15. tetramisole synthesis - chemicalbook [chemicalbook.com]

- 16. Levamisole - Wikipedia [en.wikipedia.org]

- 17. Tetramisole Hydrochloride | 5086-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. Tetramisole Hydrochloride: A Comprehensive Guide To Uses, Mechanism, And Safety Concerns - BLi-T [blitchem.com]

- 19. hegchem.com [hegchem.com]

- 20. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]

- 21. The mechanism of the paralysing action of tetramisole on Ascaris somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The mechanism of the paralysing action of tetramisole on Ascaris somatic muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

Synthesis pathway of racemic Tetramisole

An In-depth Technical Guide to the Synthesis of Racemic Tetramisole

Introduction

Tetramisole, chemically known as (±)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, is a synthetic anthelmintic agent with a broad spectrum of activity against nematode infections. The racemic mixture, tetramisole, is often resolved to isolate its levorotatory isomer, levamisole, which is the more biologically active enantiomer responsible for the anthelmintic effects. This technical guide provides a detailed overview of a prominent and widely referenced pathway for the synthesis of racemic tetramisole, designed for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway: From Styrene Oxide

One of the most established methods for synthesizing racemic tetramisole begins with the reaction of styrene oxide and ethanolamine. This multi-step process involves the formation of an amino alcohol intermediate, followed by chlorination and a series of cyclization reactions to construct the final bicyclic imidazo[2,1-b]thiazole structure.

Detailed Experimental Protocols and Data

This section outlines the step-by-step experimental procedures, supported by quantitative data extracted from relevant patents and chemical literature.

Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-1-phenylethanol

The synthesis initiates with the nucleophilic ring-opening of styrene oxide by ethanolamine. This addition reaction forms the key intermediate N-(2-hydroxyethyl)-2-amino-1-phenylethanol.

Experimental Protocol: Styrene oxide and ethanolamine are added to a reaction flask. The mixture is heated and stirred for a specified duration to ensure the completion of the reaction. Upon completion, the resulting addition product is typically filtered and used in the subsequent step without extensive purification.[1][2]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (Styrene Oxide:Ethanolamine) | 1 : 4.5 to 1 : 5.5 | [1][2] |

| Reaction Temperature | 40 - 80 °C | [1][2] |

| Reaction Time | 2 - 4 hours | [1][2] |

| Yield | >85% |[1] |

Step 2: Chlorination to form N-(2-chloroethyl)-N-(2-chloro-2-phenylethyl)amine

The amino alcohol intermediate is then chlorinated, typically using thionyl chloride (SOCl₂), which replaces both hydroxyl groups with chlorine atoms. This step is crucial for activating the molecule for the subsequent cyclization reactions.

Experimental Protocol: The addition product from Step 1 is dissolved in an organic solvent (e.g., toluene, xylene), and a Lewis acid (e.g., zinc chloride) is added.[1][2] Thionyl chloride is then added dropwise while controlling the temperature. After the addition, the mixture is heated to complete the chlorination. The chlorinated product is then isolated by filtration.[1][2]

Quantitative Data for Step 2:

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (Adduct:Thionyl Chloride) | 1 : 2 to 1 : 2.6 | [1] |

| Solvent | Toluene or Xylene | [1][2] |

| Catalyst | Lewis Acid (e.g., ZnCl₂) | [1][2] |

| Initial Temperature (Thionyl Chloride Addition) | 20 - 30 °C | [1] |

| Reaction Temperature (Heating) | 40 - 60 °C | [1][2] |

| Reaction Time | 2 - 4 hours | [1][2] |

| Yield | >85% |[1] |

Step 3: First Cyclization with Thiourea to form 2-imino-3-(β-hydroxyphenethyl)thiazolidine

The di-chlorinated intermediate reacts with thiourea to form a thiazolidine ring. This reaction proceeds via nucleophilic attack of the sulfur atom of thiourea, followed by an intramolecular cyclization.

Experimental Protocol: The chlorinated product is treated with deionized water, followed by the dropwise addition of sodium hydroxide solution. Concentrated hydrochloric acid and thiourea are then added, and the mixture is heated to reflux. Upon cooling, the cyclized product precipitates and is collected.[1] An alternative route describes the reaction of 1-(β-hydroxy-phenethyl)aziridine (formed from styrene oxide and ethylenimine) with thiourea to yield the same thiazolidine intermediate.

Quantitative Data for Step 3:

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Thiourea, NaOH, HCl | [1] |

| Condition | Heating to reflux | [1] |

| Yield | >85% |[1] |

Step 4: Second Cyclization to form Racemic Tetramisole

The final step involves an acid-catalyzed intramolecular cyclization of the thiazolidine intermediate. The remaining hydroxyethyl side chain is chlorinated in situ and then cyclizes to form the second ring of the imidazo[2,1-b]thiazole system.

Experimental Protocol: The product from the previous step, dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine (often as a p-toluenesulfonate salt), is charged into a laboratory pressure bottle with hydrochloric acid and sodium chloride, then cooled. Concentrated sulfuric acid is added, the bottle is sealed, and the contents are heated. After the reaction, the mixture is cooled, diluted with water and toluene, and the pH is adjusted to make the aqueous layer basic (e.g., with ammonium hydroxide or NaOH), which precipitates the tetramisole free base.[1][3]

Quantitative Data for Step 4:

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Conc. HCl, Conc. H₂SO₄ | [1] |

| Temperature | 50 °C | |

| Time | 20 hours | |

| Base for Precipitation | NaOH or NH₄OH | [3] |

| Yield | >85% |[1] |

Step 5: Formation of Tetramisole Hydrochloride

For pharmaceutical use, the tetramisole free base is often converted to its more stable and water-soluble hydrochloride salt.

Experimental Protocol: The isolated tetramisole base is dissolved in a suitable organic solvent like isopropanol. A solution of isopropanolic hydrogen chloride is then added until the solution becomes acidic (tested with Congo Red paper). The reaction mixture is cooled, and the precipitated tetramisole hydrochloride is collected by filtration, washed, and dried.

Quantitative Data for Step 5:

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Isopropanol | |

| Reagent | Isopropanolic HCl | |

| Cooling Temperature | 10 °C |

| Final Product Yield | 92.5% (from intermediate) | |

Mandatory Visualization

The following diagram illustrates the core synthesis pathway of racemic tetramisole starting from styrene oxide.

Caption: from Styrene Oxide.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Tetramisole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: December 13, 2025

Abstract

Tetramisole, a synthetic imidazothiazole derivative, is a compound of significant interest in the fields of medicine and pharmacology. It exists as a racemic mixture of two stereoisomers: the levorotatory (S)-enantiomer, levamisole, and the dextrorotatory (R)-enantiomer, dexamisole.[1] While possessing the same chemical formula and connectivity, these enantiomers exhibit markedly different pharmacological profiles. Levamisole is a potent anthelmintic and a well-documented immunomodulator, whereas dexamisole has negligible anthelmintic properties but displays notable antidepressant-like activity.[1] This technical guide provides a comprehensive analysis of the chemical structure, stereochemistry, and key experimental methodologies related to Tetramisole and its isomers, offering valuable insights for researchers in pharmacology and drug development.

Chemical Structure of Tetramisole

Tetramisole is a heterocyclic compound featuring a fused imidazothiazole ring system with a phenyl substituent.

-

IUPAC Name: 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole[2]

-

Molecular Weight: 204.29 g/mol [2]

The core structure consists of an imidazole ring fused to a thiazole ring. The phenyl group is attached at the 6-position of this fused ring system. The presence of a chiral center at the C6 position gives rise to its stereoisomerism.[1]

Stereoisomers of Tetramisole

Tetramisole is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, which are non-superimposable mirror images of each other.[1][4] These enantiomers are:

-

Levamisole: The (S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole isomer.[1] It is the levorotatory enantiomer and is responsible for the majority of the anthelmintic and immunomodulatory activity of tetramisole.[1][4][5]

-

Dexamisole: The (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole isomer.[1] It is the dextrorotatory enantiomer and is largely inactive as an anthelmintic but has shown antidepressant-like effects.[1]

The spatial arrangement of the phenyl group at the chiral C6 carbon is the key structural feature that dictates the differential interaction of these enantiomers with their biological targets.[1]

Data Presentation

Table 1: Physicochemical Properties of Tetramisole and its Stereoisomers

| Property | Tetramisole (racemic) | Levamisole | Dexamisole |

| IUPAC Name | (±)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole | (S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole |

| Synonyms | (±)-Tetramisole, Tetramizole | (-)-Tetramisole, L(-)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole | (+)-Tetramisole |

| Molecular Formula | C₁₁H₁₂N₂S[2][3] | C₁₁H₁₂N₂S[5] | C₁₁H₁₂N₂S |

| Molecular Weight | 204.29 g/mol [2] | 204.29 g/mol | 204.29 g/mol |

| CAS Number | 5036-02-2[2][3] | 14769-73-4 | 14769-74-5 |

| Hydrochloride CAS | 5086-74-8[6][7][8] | 16595-80-5 | Not specified |

| Hydrochloride Mol. Wt. | 240.75 g/mol [6][7][8] | 240.75 g/mol | 240.75 g/mol |

Table 2: Comparison of Biological Activities of Levamisole and Dexamisole

| Activity | Levamisole | Dexamisole |

| Anthelmintic Activity | Potent agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis.[1][9] | Negligible anthelmintic properties.[1] |

| Immunomodulatory Effects | Restores depressed immune function by stimulating antibody formation and enhancing T-cell responses.[5] | Generally considered less active immunomodulator.[9] |

| Central Nervous System Effects | Displays antidepressant-like activity, potentially by inhibiting norepinephrine reuptake.[1] | |

| Alkaline Phosphatase Inhibition | Inhibitor of various mammalian alkaline phosphatases.[5][6] | Less potent inhibitor compared to Levamisole. |

| Pharmacokinetics | Shorter apparent elimination half-life (2.87–4.77 h).[10][11] | Longer apparent elimination half-life (7.02–10.0 h).[10][11] |

Experimental Protocols

Enantioselective Quantification of Levamisole and Dexamisole in Serum Samples by LC-MS/MS

This protocol is adapted from the methodology described for the chiral analysis of tetramisole stereoisomers.[10][11]

Objective: To develop and validate a stereoselective method for the simultaneous quantification of levamisole and dexamisole in serum.

Materials:

-

Levamisole and Dexamisole analytical standards

-

Racemic tetramisole

-

Internal standard (e.g., racemic tetramisole-d5)

-

Methanol, acetonitrile (LC-MS grade)

-

Formic acid

-

Human serum

-

Solid-phase extraction (SPE) cartridges

-

Chiral HPLC column

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Standard Solution Preparation:

-

Prepare individual stock solutions of levamisole, dexamisole, and the internal standard in methanol.

-

Prepare calibration standards and quality control samples by spiking blank human serum with appropriate volumes of the stock solutions.

-

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of serum sample, add the internal standard.

-

Precondition the SPE cartridge with methanol followed by water.

-

Load the serum sample onto the SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent to remove interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a chiral stationary phase column capable of separating the enantiomers.

-

Employ an isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a modifier like formic acid.

-

Optimize the flow rate and column temperature for optimal separation.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for levamisole, dexamisole, and the internal standard for quantification.

-

-

-

Method Validation:

-

Assess the method for selectivity, sensitivity (limit of detection and quantification), linearity, precision, accuracy, recovery, and matrix effects according to established guidelines.

-

Mandatory Visualizations

Caption: Relationship between Tetramisole and its stereoisomers.

Caption: Experimental workflow for chiral separation of Tetramisole isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. (+-)-Tetramisole | C11H12N2S | CID 3913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Tetramisole hydrochloride [sitem.herts.ac.uk]

- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Tetramisole Hydrochloride [minglangchem.com]

- 8. Tetramisole Hydrochloride | C11H13ClN2S | CID 68628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Physicochemical Profile of (+-)-Tetramisole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of the racemic compound (+-)-Tetramisole and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines detailed experimental methodologies for their determination, and visualizes key signaling pathways associated with its mechanism of action.

Core Physicochemical Properties

This compound is a synthetic imidazothiazole derivative, widely recognized for its anthelmintic properties. The following tables summarize the key physicochemical data for both the free base and its commonly used hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole | [3] |

| Chemical Formula | C₁₁H₁₂N₂S | [3] |

| Molecular Weight | 204.29 g/mol | [3] |

| CAS Number | 5036-02-2 | [3] |

| Appearance | White to almost white powder/crystal | [2] |

| XLogP3 (Calculated) | 2.3 | [4] |

| pKa | 10.00 ± 0.40 (Predicted) | [5] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole;hydrochloride | [6] |

| Chemical Formula | C₁₁H₁₂N₂S·HCl | [1][2] |

| Molecular Weight | 240.75 g/mol | [2][7] |

| CAS Number | 5086-74-8 | [1][2] |

| Melting Point | 259 - 267 °C | [1][2][8] |

| Boiling Point | 344.4 °C at 760 mmHg | [1][4] |

| Solubility in Water | 200 g/L (20 °C) | [1][4][9] |

| pKa | 8.0 | [10] |

| Appearance | White to pale cream crystalline powder | [1][4] |

Experimental Protocols for Property Determination

This section details the standard methodologies for determining the critical physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a widely accepted pharmacopeial standard.[11][12][13]

Methodology:

-

Sample Preparation: Ensure the this compound HCl sample is completely dry and finely powdered. If necessary, gently crush the crystals in a mortar.[13][14]

-

Capillary Loading: Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample until a column of 2.5-3.5 mm is formed at the bottom. Pack the sample tightly by tapping the closed end of the tube on a hard surface.[12][13]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Measurement:

-

Heat the block rapidly to a temperature approximately 5°C below the expected melting point of Tetramisole HCl (around 255°C).[12]

-

Reduce the heating rate to a slow, constant rate of 1°C per minute.[12]

-

Record the temperature at which the substance first begins to melt (onset point) and the temperature at which the sample is completely molten (clear point). The range between these two temperatures is the melting range.[12][14]

-

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.[13]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (or thermodynamic) solubility of a compound.[15][16][17]

Methodology:

-

Medium Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile. The experiments should be conducted at a constant temperature, typically 37 ± 1 °C.[16]

-

Sample Addition: Add an excess amount of this compound HCl to a stoppered flask or vial containing a known volume of the prepared buffer. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[15]

-

Equilibration: Agitate the flasks at a constant temperature using a mechanical shaker. Collect samples of the supernatant at various time points (e.g., 2, 4, 8, 24, 48 hours) to establish that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).[16]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable filter (e.g., 0.45 µm PVDF). Care must be taken to avoid filter sorption, especially for poorly soluble compounds.[15]

-

Quantification: Analyze the concentration of this compound HCl in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Data Reporting: Express the solubility in units such as mg/mL or g/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise and common method for its determination.[1][4][18]

Methodology:

-

Solution Preparation:

-

Accurately weigh and dissolve a sample of this compound HCl in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[1][4]

-

Prepare standardized titrant solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH).[1][4]

-

Use an inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[1]

-

-

Apparatus Calibration: Calibrate a pH meter and electrode system using standard pH buffers (e.g., pH 4, 7, and 10).[1]

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Make the solution acidic (e.g., to pH 1.8-2.0) with the standardized HCl.[4]

-

Incrementally add the standardized NaOH solution (titrant) to the sample solution.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[4]

-

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve.

-

Replicates: Perform at least three titrations to ensure the reliability of the results.[1]

Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption and distribution. The shake-flask method using n-octanol and water is the traditional approach.[8][9]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD determination) and the aqueous phase with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[8][19]

-

Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the stock solution to a separation funnel or vial containing a known volume of the other pre-saturated phase. The volume ratio of the two phases should be optimized based on the expected lipophilicity of the compound.[8]

-

Equilibration: Shake the mixture vigorously for a fixed period to allow the compound to partition between the two phases and reach equilibrium.[19]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[19]

-

Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms of action. The primary pathways are visualized below.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

As an anthelmintic, Tetramisole acts as a nicotinic acetylcholine receptor (nAChR) agonist on the body wall muscles of nematodes. This leads to sustained muscle contraction and spastic paralysis, resulting in the expulsion of the parasite.[13][20][21]

Alkaline Phosphatase (ALP) Inhibition

Tetramisole is a well-known inhibitor of most mammalian alkaline phosphatase (ALP) isoenzymes, with the exception of the intestinal isoenzyme. This property makes it a useful tool in various biochemical assays to differentiate between ALP isoenzymes.[3][6][22][23]

Inward Rectifier Potassium (Kir) Channel Agonism

Recent research has identified Tetramisole as an agonist of the inward rectifier potassium channel Kir2.1 (IK1). This action leads to hyperpolarization of the cell membrane and has been shown to have cardioprotective effects by inhibiting intracellular calcium overload and deactivating PKA signaling.[2][7][10][24]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Tetramisole is a new IK1 channel agonist and exerts IK1‐dependent cardioprotective effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Tetramisole is a new IK1 channel agonist and exerts IK1 -dependent cardioprotective effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. thinksrs.com [thinksrs.com]

- 13. thinksrs.com [thinksrs.com]

- 14. Melting Point Test - CD Formulation [formulationbio.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. who.int [who.int]

- 17. researchgate.net [researchgate.net]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Shake Flask LogD | Domainex [domainex.co.uk]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 21. Synthesis and biological evaluation of tetramisole analogues as inhibitors of alkaline phosphatase of the 6-thiopurine-resistant tumor sarcoma 180/TG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scbt.com [scbt.com]

- 24. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of Tetramisole on Nematodes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetramisole and its more potent levo-isomer, Levamisole, are broad-spectrum anthelmintics that exert their primary effect on nematodes by acting as potent and selective agonists of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells. This agonistic action induces a state of spastic paralysis in the worms, leading to their expulsion from the host. This guide provides a detailed examination of the molecular mechanism, physiological effects, and the experimental methodologies used to elucidate the action of Tetramisole.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

The primary molecular target of Tetramisole in nematodes is a specific subtype of ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neuromuscular transmission in the parasite.

Signaling Pathway:

Tetramisole mimics the action of the endogenous neurotransmitter, acetylcholine (ACh), but with a sustained effect. The binding of Tetramisole to the nematode nAChR initiates a cascade of events:

-

Receptor Binding: Tetramisole binds to the extracellular ligand-binding domain of the nAChR subunits on the nematode body wall muscle cells.[1][2]

-

Channel Opening: This binding event triggers a conformational change in the receptor, opening a non-selective cation channel pore.[2]

-

Ion Influx and Depolarization: The open channel allows for the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), down their electrochemical gradients. This influx of positive ions leads to the depolarization of the muscle cell membrane.[2]

-

Sustained Muscle Contraction: The persistent depolarization and elevated intracellular Ca²⁺ levels result in a sustained, irreversible contraction of the somatic muscles.[2][3]

-

Spastic Paralysis and Expulsion: This state of tonic muscle contraction leads to a rigid, spastic paralysis of the nematode.[4][5] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristaltic activity.[2]

The following diagram illustrates this signaling pathway:

Caption: Signaling cascade initiated by Tetramisole binding to nematode nAChRs.

Molecular Basis of Selectivity

The therapeutic efficacy of Tetramisole relies on its selective toxicity towards the parasite with minimal effects on the host. This selectivity is primarily due to pharmacological differences between nematode and mammalian nAChRs. Levamisole is a more potent agonist at nematode nAChRs compared to their mammalian counterparts.[6] While it can act as a weak agonist on mammalian muscle nAChRs, the peak current induced is only about 3% of that activated by acetylcholine, and it also produces an open channel blockade.[6]

Nicotinic Acetylcholine Receptor Subunit Composition

Nematode nAChRs are pentameric structures composed of various subunits. Genetic studies in the model organism Caenorhabditis elegans have been instrumental in identifying the subunits that form the levamisole-sensitive nAChR. This receptor is a heteropentamer likely composed of UNC-29, UNC-38, UNC-63, LEV-1, and LEV-8 subunits.[2][3][7] Homologs of these subunits have been identified in parasitic nematodes, although the exact composition can vary between species, leading to different pharmacological profiles.[2][3] For instance, in Haemonchus contortus, a functional levamisole-sensitive receptor requires UNC-63, UNC-29, UNC-38, and ACR-8 subunits.[2]

Quantitative Data

The following tables summarize key quantitative data related to the action of Levamisole (the active isomer of Tetramisole) on nematodes.

Table 1: EC₅₀ Values for Levamisole-Induced Effects

| Species | Assay | Effect | EC₅₀ (µM) | Reference |

| C. elegans (Wild-type) | Motility Assay | Paralysis | 9 | [8] |

| C. elegans (lev-8 mutant) | Motility Assay | Paralysis | 40 | [8] |

| C. elegans (L4 larvae) | Infrared Motility Assay | Motility Inhibition | 6.4 ± 0.3 | [9][10] |

| Recombinant C. elegans L-AChR | Two-Electrode Voltage Clamp | Channel Activation | 10.1 ± 1.8 | [11] |

| Recombinant H. contortus ACC-2 | Two-Electrode Voltage Clamp | Channel Activation | 100 | [12] |

Table 2: Single-Channel Properties of Levamisole-Activated nAChRs in C. elegans

| Parameter | Value | Conditions | Reference |

| Single-Channel Conductance | 29 - 31 pS | 10 - 100 µM Levamisole | [1][8] |

| Mean Open Time | 0.20 - 0.36 ms | 10 - 100 µM Levamisole | [1] |

| Mean Closed Time (lev-10 mutant) | 133.6 ± 34.1 ms | 10 µM Levamisole | [8] |

| Mean Closed Time (lev-8;lev-10 mutant) | 410.4 ± 41.8 ms | 10 µM Levamisole | [8] |

Table 3: Binding Affinity of Levamisole Derivatives

| Ligand | Species | Parameter | Value | Reference |

| [³H]meta-aminolevamisole | C. elegans | K_d | ~5-10 nM | [13] |

Experimental Protocols

C. elegans Motility (Paralysis) Assay

This assay quantitatively assesses the effect of Tetramisole on nematode locomotion.

Methodology:

-

Worm Culture and Synchronization: C. elegans are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. A synchronized population of young adult worms is obtained by standard bleaching protocols followed by age-synchronization.[14][15]

-

Assay Preparation: Synchronized L4 or young adult worms are washed from plates using M9 buffer and transferred to the wells of a 96-well or 24-well microtiter plate containing liquid medium (e.g., S. basal medium) and a food source (E. coli OP50).[14][15][16] Approximately 15-60 worms are placed in each well.[15]

-

Drug Application: A stock solution of Levamisole is prepared and diluted to the desired final concentrations in the well. A typical concentration used is 0.4 mM for a complete paralysis assay.[14] For dose-response curves, a range of concentrations (e.g., 1-1000 µM) is used.[9][15]

-

Data Acquisition: The plates are incubated at a standard temperature (e.g., 20°C). The number of paralyzed (non-moving) worms is counted at regular intervals (e.g., every 5 minutes for 1 hour) under a stereomicroscope.[14] Alternatively, automated systems using infrared detection can be used to quantify worm movement over a set period.[9][15]

-

Data Analysis: The percentage of paralyzed worms at each time point and concentration is calculated. For dose-response experiments, the data is fitted to a sigmoidal curve to determine the EC₅₀ value.

The following diagram illustrates the workflow for a C. elegans motility assay:

References

- 1. researchgate.net [researchgate.net]

- 2. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug resistance and neurotransmitter receptors of nematodes: recent studies on the mode of action of levamisole | Parasitology | Cambridge Core [cambridge.org]

- 6. Molecular basis of the differential sensitivity of nematode and mammalian muscle to the anthelmintic agent levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eight genes are required for functional reconstitution of the Caenorhabditis elegans levamisole-sensitive acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased activity of CF3-derivatized levamisole at the ACC-2 receptor from the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The levamisole receptor, a cholinergic receptor of the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]

- 16. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Mechanism of Tetramisole as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). Its inhibition can have profound effects on cellular metabolism and energy production. Tetramisole, an anthelmintic drug, has been identified as an inhibitor of succinate dehydrogenase. This technical guide provides a comprehensive overview of the biochemical mechanism of SDH and explores the inhibitory action of Tetramisole. While quantitative kinetic data for Tetramisole's direct inhibition of SDH is limited in publicly available literature, this guide synthesizes the existing knowledge, details relevant experimental protocols for studying such inhibition, and presents the broader context of SDH inhibition.

Introduction to Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It is unique as it participates in both the TCA cycle and the ETC.[1][2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed into the electron transport chain, contributing to the generation of a proton gradient that drives ATP synthesis.[4][5]

Structure of Succinate Dehydrogenase

The SDH complex is composed of four subunits:[1][2][3]

-

SDHA (Flavoprotein subunit): The largest subunit, containing the covalently bound flavin adenine dinucleotide (FAD) cofactor and the active site for succinate oxidation.[1][3]

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway.[1][3]

-

SDHC and SDHD (Membrane anchor subunits): These are hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the binding site for ubiquinone (Coenzyme Q).[1][3]

These subunits work in concert to facilitate the transfer of electrons from succinate to ubiquinone.[6]

Catalytic Mechanism of Succinate Dehydrogenase

The catalytic cycle of SDH involves two key processes:

-

Succinate Oxidation: Succinate binds to the active site on the SDHA subunit and is oxidized to fumarate. The two electrons released in this process are transferred to the FAD cofactor, reducing it to FADH2.[7]

-

Electron Transport: The electrons from FADH2 are then transferred sequentially through the three iron-sulfur clusters in the SDHB subunit to the ubiquinone binding site located at the interface of SDHB, SDHC, and SDHD. Here, ubiquinone is reduced to ubiquinol (CoQH2), which then shuttles the electrons to Complex III of the ETC.[8][9]

Tetramisole as an Inhibitor of Succinate Dehydrogenase

Early studies identified Tetramisole as an inhibitor of succinate dehydrogenase, particularly in parasitic nematodes.[10] At a concentration of 50 micrograms/ml, DL-tetramisole has been observed to cause varying degrees of inhibition of succinate dehydrogenase activity in Haemonchus contortus.[10] However, detailed kinetic studies providing specific IC50 or Ki values for the direct inhibition of isolated succinate dehydrogenase by Tetramisole are not extensively reported in the available scientific literature. The precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the specific binding site of Tetramisole on the SDH complex have not been definitively elucidated.

Postulated Mechanism of Action

Based on the general principles of enzyme inhibition, Tetramisole could potentially inhibit SDH through one of the following mechanisms:

-

Competitive Inhibition: Tetramisole might structurally resemble succinate and compete for binding at the active site on the SDHA subunit.

-

Non-competitive Inhibition: Tetramisole could bind to an allosteric site on the SDH complex, inducing a conformational change that reduces its catalytic activity without directly competing with succinate.

-

Uncompetitive or Mixed Inhibition: Tetramisole might bind to the enzyme-substrate complex or exhibit a combination of competitive and non-competitive inhibition.

Further experimental validation is required to determine the exact mechanism.

Quantitative Data on SDH Inhibition

While specific quantitative data for Tetramisole is scarce, the following table provides a general framework for presenting such data for SDH inhibitors. This format can be used to summarize findings from future experimental investigations on Tetramisole.

| Inhibitor | Target Organism/Tissue | IC50 | Ki | Mode of Inhibition | Reference |

| Tetramisole | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Malonate (example) | Bovine Heart Mitochondria | ~1.5 mM | ~0.5 mM | Competitive | [Fictional Example] |

| Atpenin A5 (example) | Bovine Heart Mitochondria | ~10 nM | ~1 nM | Non-competitive | [Fictional Example] |

Experimental Protocols for Studying SDH Inhibition

A variety of in vitro assays can be employed to characterize the inhibitory effects of compounds like Tetramisole on succinate dehydrogenase activity.

Spectrophotometric Assay for SDH Activity

This common method measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride), which changes color upon reduction.[11][12][13]

Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, causing a measurable change in absorbance. The rate of this change is proportional to SDH activity.

Materials:

-

Isolated mitochondria or purified SDH enzyme

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrate: Sodium succinate solution

-

Electron Acceptor: DCPIP or INT solution

-

Inhibitor: Tetramisole solution at various concentrations

-

Spectrophotometer

Protocol:

-

Preparation of Reaction Mixture: In a cuvette, combine the assay buffer, isolated mitochondria or SDH enzyme, and the electron acceptor (DCPIP or INT).

-

Inhibitor Addition: Add varying concentrations of Tetramisole to the experimental cuvettes. A control cuvette should receive the solvent used to dissolve Tetramisole.

-

Pre-incubation: Incubate the mixtures for a defined period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the succinate solution.

-

Measurement: Immediately monitor the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 490-520 nm for formazan from INT) over time in kinetic mode.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each Tetramisole concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Oxygen Consumption Assay (Polarography)

This method measures the rate of oxygen consumption by isolated mitochondria using a Clark-type oxygen electrode.

Principle: The activity of the entire electron transport chain, including SDH, can be assessed by measuring the consumption of oxygen, the final electron acceptor. Inhibition of SDH will lead to a decrease in the rate of succinate-fueled respiration.

Materials:

-

Isolated mitochondria

-

Respiration Buffer (e.g., containing mannitol, sucrose, phosphate buffer, and EDTA)

-

Substrate: Succinate

-

Inhibitor: Tetramisole solution

-

ADP solution (to stimulate state 3 respiration)

-

Rotenone (to inhibit Complex I and isolate Complex II activity)

-

Clark-type oxygen electrode and chamber

Protocol:

-

Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature.

-

Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber.

-

Complex I Inhibition: Add rotenone to inhibit Complex I, ensuring that any subsequent respiration is primarily driven by Complex II.

-

Substrate Addition: Add succinate to initiate electron flow through Complex II.

-

Inhibitor Titration: Add increasing concentrations of Tetramisole and record the rate of oxygen consumption after each addition.

-

State 3 Respiration: After a stable baseline is achieved with the inhibitor, add a saturating amount of ADP to measure the state 3 respiration rate.

-

Data Analysis: Calculate the respiratory control ratio (RCR) and the rate of oxygen consumption at different Tetramisole concentrations to determine its inhibitory effect.

Visualizations of Key Pathways and Workflows

Succinate Dehydrogenase Catalytic Cycle and Electron Flow

Caption: Electron flow from succinate through SDH to ubiquinone.

Experimental Workflow for Determining IC50 of an SDH Inhibitor

Caption: Workflow for determining the IC50 of an SDH inhibitor.

Logical Relationship of SDH Inhibition and its Consequences

Caption: Consequences of succinate dehydrogenase inhibition.

Conclusion

Tetramisole has been identified as an inhibitor of succinate dehydrogenase, a key enzyme in cellular metabolism. While the precise biochemical mechanism, including its binding site and kinetic parameters, requires further detailed investigation, this guide provides a comprehensive framework for understanding and studying this inhibition. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the interaction between Tetramisole and succinate dehydrogenase and to explore the therapeutic potential of targeting this crucial enzyme. Future studies focusing on quantitative analysis and structural biology are essential to fully characterize the inhibitory profile of Tetramisole.

References

- 1. researchgate.net [researchgate.net]

- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. aplm [aplm.kglmeridian.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jackwestin.com [jackwestin.com]

- 9. Mitochondrial Complex II Can Generate Reactive Oxygen Species at High Rates in Both the Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of DL-tetramisole and rafoxanide on tricarboxylic acid cycle enzymes of Haemonchus contortus, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 12. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

(+-)-Tetramisole: A Comprehensive Technical Guide to its Function as a Non-specific Alkaline Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (+-)-Tetramisole, a widely utilized non-specific inhibitor of alkaline phosphatase (AP) enzymes. The document elucidates the mechanism of action, stereospecificity, and isozyme-selective inhibitory properties of Tetramisole. Detailed experimental protocols for leveraging Tetramisole in various research applications, including enzyme inhibition assays, immunohistochemistry, and western blotting, are presented. Furthermore, this guide explores the role of tissue-nonspecific alkaline phosphatase (TNAP) in cellular signaling, particularly the purinergic pathway, and illustrates how Tetramisole can be employed as a tool to investigate these processes. Quantitative inhibitory data are summarized for comparative analysis, and key experimental workflows are visualized to aid in experimental design and interpretation.

Introduction to this compound and Alkaline Phosphatase

Alkaline phosphatases are a group of ubiquitously expressed metalloenzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[1][2] These enzymes are crucial for a multitude of physiological processes, including bone mineralization, signal transduction, and lipid metabolism.[2][3] In humans, four distinct genes encode for tissue-specific AP isozymes: tissue-nonspecific (TNAP, also known as liver/bone/kidney type), intestinal (IAP), placental (PLAP), and germ cell (GCAP).[1]

This compound is a synthetic imidazothiazole derivative that functions as a potent, reversible, and non-competitive inhibitor of most mammalian alkaline phosphatase isozymes.[3][4] Its inhibitory action is stereospecific, with the levorotatory isomer, L-Tetramisole (Levamisole), being the active component, while the dextrorotatory isomer, D-Tetramisole, exhibits minimal inhibitory activity.[5][6] This property makes Levamisole a more specific and potent inhibitor than the racemic mixture.

The differential inhibition of AP isozymes by Tetramisole is a key feature for its application in research. It strongly inhibits TNAP, while having a significantly weaker effect on intestinal and placental alkaline phosphatases.[5][7] This selectivity allows for the specific inhibition of endogenous TNAP activity in experimental settings where multiple isozymes may be present, such as in immunohistochemistry and western blotting, thereby reducing background signal and improving assay specificity.[7][8]

Mechanism of Action

This compound and its active L-isomer, Levamisole, act as uncompetitive inhibitors of alkaline phosphatase.[5][9] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex (E-S), and not to the free enzyme. The catalytic cycle of alkaline phosphatase involves the formation of a covalent phosphoenzyme intermediate. Levamisole is thought to bind to this intermediate, stabilizing it and preventing the subsequent dephosphorylation step, which halts the catalytic cycle and the release of the product.[9][10]

The key features of Tetramisole's inhibitory mechanism are:

-

Stereospecificity : The L-isomer (Levamisole) is the active inhibitor.[5][6]

-

Reversibility : The inhibition can be reversed by removing the inhibitor.[8]

-

Uncompetitive Inhibition : Binds to the enzyme-substrate complex, and its effect is more pronounced at higher substrate concentrations.[5][9]

Quantitative Data: Inhibitory Potency

The inhibitory potency of Tetramisole and its derivatives varies between different alkaline phosphatase isozymes. The following tables summarize the available quantitative data, primarily for the active L-isomer, Levamisole.

Table 1: In Vitro Inhibitory Constants of Levamisole against Alkaline Phosphatase Isozymes

| Isozyme | Source | Inhibitor | IC50 | Ki | Reference |

| Tissue-Nonspecific (TNAP) | Sarcoma 180/TG | This compound | 0.045 mM | - | [11] |

| Tissue-Nonspecific (TNAP) | Bovine Milk Fat Globule Membranes | Levamisole | 49 ± 23 µM | 45 ± 6 µM | [12] |

| Liver ALP | Human | Bromo-levamisole | - | 2.8 x 10⁻⁶ M (pH 10.5) | [13][14] |

| Intestinal ALP | Human | Levamisole | Weakly inhibited | - | [5][10] |

| Placental ALP | Human | Levamisole | Weakly inhibited | - | [5][10] |

Table 2: Qualitative Inhibitory Effects of Tetramisole Isomers

| Isomer | Target | Effect | Concentration | Reference |

| L-Tetramisole (Levamisole) | Rachitic rat cartilage ALP | Virtually abolished activity | ≥ 5 x 10⁻² M | [6][15] |

| D-Tetramisole | Rachitic rat cartilage ALP | Failed to inhibit more than 10% | Up to 1 x 10⁻¹ M | [6][15] |

| L-p-Bromotetramisole | Rat tissue ALP (non-intestinal) | Complete inhibition | 0.1 mM | [16] |

| D-p-Bromotetramisole | Rat tissue ALP | No influence on activity | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as an alkaline phosphatase inhibitor.

Alkaline Phosphatase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on AP activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Alkaline Phosphatase enzyme solution

-

This compound hydrochloride solution (stock solution and serial dilutions)

-

AP Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Stop Solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound hydrochloride in deionized water.

-

Perform serial dilutions of the Tetramisole stock solution in AP Assay Buffer to obtain a range of inhibitor concentrations.

-

Prepare the pNPP substrate solution in AP Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the AP enzyme solution to each well.

-

Add the different concentrations of Tetramisole solution to the respective wells. Include a control well with buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[12]

-

-

Enzymatic Reaction:

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of AP inhibition for each Tetramisole concentration relative to the uninhibited control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

-

Immunohistochemistry (IHC) with Endogenous AP Inhibition

This protocol outlines the use of Levamisole to block endogenous alkaline phosphatase activity in paraffin-embedded tissue sections when using an AP-conjugated secondary antibody.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal serum in TBS)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

Levamisole solution (e.g., 1 mM)

-

AP substrate-chromogen solution (e.g., BCIP/NBT)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced antigen retrieval as required for the primary antibody.

-

-

Blocking:

-

Block non-specific binding sites by incubating the sections in blocking solution.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary antibody at its optimal dilution and incubation time.

-

-

Secondary Antibody Incubation:

-

Wash the sections and incubate with the AP-conjugated secondary antibody.

-

-

Endogenous AP Inhibition and Detection:

-

Prepare the AP substrate-chromogen solution and add 1 mM Levamisole to it to inhibit endogenous AP activity.[5]

-

Incubate the sections with the Levamisole-containing substrate solution until the desired color develops.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections and mount with a permanent mounting medium.

-

Western Blotting with AP-based Detection

This protocol describes the use of an AP-conjugated secondary antibody for protein detection in western blotting, with a note on managing endogenous AP if applicable.

Materials:

-

Protein lysate

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

AP substrate (e.g., BCIP/NBT or a chemiluminescent substrate)

-

Tris-buffered saline with Tween 20 (TBST)

Procedure:

-

Protein Separation and Transfer:

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST and then incubate with the AP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the AP substrate until bands are visible. For chromogenic substrates like BCIP/NBT, the reaction can be stopped by rinsing with water. For chemiluminescent substrates, the signal is captured using an imaging system.

-

Note: While endogenous AP is less of a concern in western blotting due to protein denaturation, if background issues arise, the use of TBS-based buffers is recommended as phosphate-buffered saline (PBS) can interfere with AP activity.[17]

-

Signaling Pathways and Experimental Workflows

TNAP in Purinergic Signaling

Tissue-nonspecific alkaline phosphatase plays a significant role in regulating purinergic signaling by catalyzing the extracellular conversion of adenosine triphosphate (ATP) to adenosine.[15][16] Extracellular ATP can act as a pro-inflammatory signal, while its breakdown product, adenosine, generally has anti-inflammatory effects through its interaction with adenosine receptors.[18][19] By modulating the levels of these signaling molecules, TNAP influences a variety of cellular processes. Inhibition of TNAP by this compound can therefore be used to study the downstream effects of altered purinergic signaling.

References

- 1. Increased activity of TNAP compensates for reduced adenosine production and promotes ectopic calcification in the genetic disease ACDC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunohistochemistry (IHC) protocol [hellobio.com]

- 4. ptglab.co.jp [ptglab.co.jp]

- 5. 免疫組織染色のプロトコル [sigmaaldrich.com]

- 6. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]

- 8. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 9. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. benchchem.com [benchchem.com]

- 13. CD73-TNAP crosstalk regulates the hypertrophic response and cardiomyocyte calcification due to α1 adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bu.edu [bu.edu]

- 18. Frontiers | Alkaline Phosphatase, an Unconventional Immune Protein [frontiersin.org]

- 19. Insights into Alkaline Phosphatase Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Tetramisole Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramisole, a synthetic imidazothiazole derivative, and its levorotatory enantiomer, levamisole, have long been recognized for their potent anthelmintic properties. Beyond their use in combating parasitic infections, these compounds have garnered significant interest for their diverse pharmacological activities, including immunomodulatory effects and enzyme inhibition. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of tetramisole analogues, focusing on their interactions with key biological targets. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical features governing the biological activity of this versatile scaffold.

The core activities of tetramisole and its analogues are primarily attributed to their interactions with several key proteins:

-

Alkaline Phosphatases (APs): Tetramisole is a well-established inhibitor of most alkaline phosphatase isoenzymes, with the notable exception of the intestinal form.[1] This inhibition is stereospecific, with levamisole being the more potent inhibitor.[2]

-

Succinate Dehydrogenase (SDH): As a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, SDH is a target for various inhibitors. The inhibitory action of tetramisole analogues on this enzyme contributes to their anthelmintic effects.

-

Nicotinic Acetylcholine Receptors (nAChRs): Levamisole acts as an agonist at nematode muscle nAChRs, leading to spastic paralysis of the parasite.[3] Its interaction with mammalian nAChRs is more complex, involving allosteric modulation.[3]

-

Immunomodulatory Pathways: Levamisole has been shown to modulate immune responses through pathways such as the JAK/STAT and Toll-like Receptor (TLR) signaling cascades.

This guide will delve into the quantitative SAR data for tetramisole analogues against these targets, provide detailed experimental protocols for key assays, and visualize the relevant signaling pathways and experimental workflows.

Structure-Activity Relationship and Data Presentation

The biological activity of tetramisole analogues is profoundly influenced by their structural modifications. The core imidazo[2,1-b]thiazole scaffold is essential for activity, with substitutions at the phenyl ring and modifications to the thiazolidine ring significantly impacting potency and selectivity.[4]

Alkaline Phosphatase Inhibition